molecular formula C29H25N5O2 B14313370 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide CAS No. 115205-70-4

4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide

Cat. No.: B14313370
CAS No.: 115205-70-4
M. Wt: 475.5 g/mol
InChI Key: LQEVXSNHIWBUPS-UHFFFAOYSA-N
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Description

4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an azido group, a pyrene moiety, and a benzamide core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion. The pyrene moiety is then attached via an amide bond formation, often using coupling agents like diethylphosphorocyanidate (DEPC) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Sodium azide (NaN₃) is typically used for introducing the azido group.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studying protein-ligand interactions due to its fluorescent pyrene moiety.

    Medicine: Investigated for its potential antiviral properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The pyrene moiety allows for fluorescence-based detection and imaging, making it useful in biological assays. The benzamide core can interact with various enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide is unique due to its combination of an azido group, a pyrene moiety, and a benzamide core. This combination imparts distinct chemical reactivity and fluorescence properties, making it valuable for various applications in research and industry.

Properties

CAS No.

115205-70-4

Molecular Formula

C29H25N5O2

Molecular Weight

475.5 g/mol

IUPAC Name

4-azido-N-[6-oxo-6-(pyren-1-ylamino)hexyl]benzamide

InChI

InChI=1S/C29H25N5O2/c30-34-33-23-14-10-22(11-15-23)29(36)31-18-3-1-2-7-26(35)32-25-17-13-21-9-8-19-5-4-6-20-12-16-24(25)28(21)27(19)20/h4-6,8-17H,1-3,7,18H2,(H,31,36)(H,32,35)

InChI Key

LQEVXSNHIWBUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CCCCCNC(=O)C5=CC=C(C=C5)N=[N+]=[N-]

Origin of Product

United States

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